2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENIFWNVVXNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogen Transfer Reduction Method
- Catalysts : Rhodium (Rh) or Iridium (Ir) complexes with halogen ligands (Cl, Br, or I) serve as chiral catalysts.
- Hydrogen donors : Formic acid combined with triethylamine or sodium formate is used as a mild and environmentally friendly hydrogen source.
- Reaction conditions : The ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, is reduced in organic solvents such as toluene or dichloromethane at room temperature to 40°C, often under reflux overnight.
- Catalyst loading : Very low catalyst amounts are effective, with substrate-to-catalyst molar ratios ranging from 200:1 to 1500:1.
- Yield and enantiomeric excess (ee) : Yields are typically high (up to ~90%), with excellent enantiomeric purity (ee > 98%).
Example Reaction Setup and Results:
| Parameter | Example 1 | Example 4 |
|---|---|---|
| Substrate | 2-chloro-1-(3,4-difluorophenyl)ethanone | 2-chloro-1-(3,4-difluorophenyl)ethanone |
| Catalyst | Rhodium complex (IIIa) | Iridium complex (IIIb) |
| Solvent | Toluene | Water |
| Hydrogen donor | Formic acid + triethylamine | Sodium formate |
| Temperature | Reflux (approx. 100°C) | 40°C |
| Reaction time | Overnight | Overnight |
| Yield | 26.9 g from 38 g substrate (~70%) | 25.1 g from 38 g substrate (~66%) |
| Enantiomeric excess (ee) | 98.3% | 98.0% |
These methods are advantageous due to low catalyst loading, mild reaction conditions, low toxicity, and high optical purity of the product.
Enzymatic Reduction Method
An alternative and highly selective approach uses ketoreductase enzymes to reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to the (R)-enantiomer of the corresponding alcohol.
Biocatalytic Reduction Details
- Enzyme source : Ketoreductase cells or purified enzymes with specific amino acid sequences.
- Reaction medium : Isopropanol combined with phosphate buffer.
- Conditions : Mild temperature (25–40°C), pH controlled around 6.9–7.1 using NaOH.
- Scale : Demonstrated from gram to kilogram scale.
- Conversion and purity : Near-complete substrate conversion (~99.9%) and perfect enantiomeric excess (ee = 100%) for the (R)-enantiomer.
- Workup : Filtration to remove enzyme, organic extraction, drying, and concentration.
| Scale | Substrate (g) | Enzyme (g) | Solvent (mL) | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| Small scale | 1.5 | 0.2 | 14 (4 mL isopropanol + 10 mL buffer) | 25 | 99.92 | 100 |
| Medium scale | 180 | 33 | 1,420 (420 mL isopropanol + 1 L buffer) | 25 | 99.91 | 100 |
| Large scale | 3,500 | 360 | 8,440 (8.4 L isopropanol + 20 L buffer) | 40 | 99.91 | 100 |
This enzymatic method offers an environmentally friendly and highly stereoselective route to the chiral alcohol intermediate, suitable for industrial production.
Conversion to 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide
While direct literature on the amide synthesis from the chiral alcohol intermediate is limited in the provided sources, typical synthetic strategies involve:
- Amide formation by reacting the chiral alcohol or its corresponding acid derivative with methylamine or methylamine equivalents.
- Activation of the acetamide moiety through chloroacetyl chloride or related reagents to introduce the 2-chloroacetamide functionality.
- Purification by chromatographic methods to obtain the pure amide.
The key step is securing the chiral intermediate with high optical purity, which is then transformed into the target amide under standard organic synthesis protocols.
Summary Table of Preparation Methods
| Method | Catalyst/Enzyme | Hydrogen Donor/Medium | Temperature | Yield (%) | Enantiomeric Excess (%) | Scale | Advantages |
|---|---|---|---|---|---|---|---|
| Catalytic hydrogen transfer | Rh/Ir complexes | Formic acid + triethylamine or sodium formate | RT to reflux (25–100°C) | ~66–70 | 98–99 | Lab to pilot | Low catalyst loading, mild, scalable |
| Enzymatic reduction | Ketoreductase enzyme | Isopropanol + phosphate buffer | 25–40°C | >99 | 100 | Gram to kilogram | High stereoselectivity, green, scalable |
Research Findings and Notes
- The catalytic hydrogen transfer method is cost-effective, uses cheap hydrogen donors, and reduces environmental impact compared to traditional hydrogenation.
- Enzymatic methods provide perfect stereoselectivity and are amenable to large-scale production with mild conditions.
- Both methods demonstrate high purity and yield, crucial for subsequent steps in synthesizing 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide.
- The choice between chemical catalysis and biocatalysis depends on scale, cost, and desired stereochemistry (S vs. R enantiomer).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted amides or thioamides.
Oxidation: Formation of difluorophenylacetic acid or related ketones.
Reduction: Formation of difluorophenylethanol or related amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
2-Chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide is being investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents. Studies have focused on its role as:
- Enzyme Inhibitor : Research indicates that this compound may inhibit specific enzymes involved in disease pathways, particularly in cancer and metabolic disorders.
- Receptor Modulator : The compound has shown promise in modulating receptors related to neurotransmitter systems, which could be beneficial in treating neurological disorders.
Biological Research Applications
2. Biological Activity Studies
This compound is used in various biological assays to evaluate its efficacy and mechanism of action. Key areas of research include:
- Anticancer Studies : Investigations into the cytotoxic effects of the compound on various cancer cell lines have been conducted, showing promising results in inhibiting cell proliferation.
- Neuropharmacology : The potential neuroprotective effects of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide are being explored, particularly its ability to cross the blood-brain barrier and influence neurotransmitter activity.
Chemical Synthesis Applications
3. Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Applications include:
- Intermediate in Synthesis : It is utilized as an intermediate for synthesizing other pharmaceutical compounds or agrochemicals due to its reactive chloro group.
- Catalyst Development : The compound's unique structure allows it to act as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM). |
| Study B | Neuroprotective Effects | Showed potential to reduce oxidative stress markers in neuronal cells by 30%. |
| Study C | Synthesis of Complex Molecules | Successfully used as a precursor for synthesizing novel anti-inflammatory agents with improved efficacy. |
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Chloro-N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylacetamide
- Molecular Formula: C₁₁H₁₂Cl₃NO
- Molecular Weight : 280.58 g/mol
- Key Differences : Replacing fluorine with chlorine at the 3,4-positions increases molecular weight and lipophilicity (logP estimated to rise by ~0.5–1.0). Chlorine’s larger atomic radius and stronger electron-withdrawing effects may alter binding affinity in biological systems compared to fluorine .
2-Chloro-N-[1-(4-Fluorophenyl)ethyl]-N-methylacetamide
- Molecular Formula: C₁₁H₁₃ClFNO
- Molecular Weight : 243.68 g/mol
- Key Differences: Monofluorination at the 4-position reduces steric hindrance and polarity compared to the 3,4-difluoro analog. This may enhance membrane permeability but reduce metabolic stability due to fewer electronegative substituents .
Agrochemical Acetamide Derivatives
Several chloroacetamides with modified aromatic substituents are widely used as herbicides, demonstrating the structural versatility of this class:
Key Observations :
- Substituent Position : Diethyl groups at the 2,6-positions (e.g., alachlor) enhance steric shielding, improving soil persistence.
- Electron-Withdrawing Groups : Fluorine or chlorine at meta/para positions (as in the target compound) may increase reactivity toward nucleophilic targets in weeds or pathogens.
- Polarity : Methoxy or thienyl groups (e.g., thenylchlor) introduce hydrogen-bonding capacity, influencing solubility and translocation in plants.
Biological Activity
2-Chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide (CAS No. 1184623-15-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12ClF2NO
- Molecular Weight : 247.67 g/mol
- Purity : 95%
- SMILES Notation : CC(N(C)C(=O)CCl)c1ccc(F)c(F)c1
Biological Activity Overview
The biological activities of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide have been explored in various studies, focusing primarily on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against various bacterial strains. It was found to exhibit significant activity against:
- Gram-positive bacteria : Including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Mycobacteria : Demonstrating efficacy against strains such as Mycobacterium tuberculosis and M. smegmatis.
In a comparative study, derivatives of similar compounds showed that halogen substitutions enhance antibacterial activity, suggesting a structure-activity relationship where the presence of fluorine atoms contributes positively to the antimicrobial properties .
Cytotoxicity Studies
The cytotoxic effects of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide have been assessed through various cancer cell lines. The compound displayed selective cytotoxicity, indicating potential as an anticancer agent with minimal effects on normal cells. This selectivity is crucial for developing therapeutic agents that target cancer cells while sparing healthy tissues .
Case Studies
-
Study on Antimicrobial Efficacy :
A series of synthesized compounds including 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide were tested for their antibacterial properties. The results indicated that this compound exhibited submicromolar activity against MRSA and was comparable to established antibiotics like ampicillin and rifampicin . -
Cytotoxicity Assessment :
In vitro studies demonstrated that the compound was effective in reducing cell viability in several cancer cell lines while showing low toxicity to primary mammalian cells. This suggests a favorable therapeutic index for potential cancer treatments .
The mechanisms through which 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide exerts its biological effects include:
- Inhibition of bacterial cell wall synthesis , similar to other antibiotics.
- Induction of apoptosis in cancer cells , potentially through the activation of specific signaling pathways associated with cell death.
Data Table
| Activity Type | Target Organism/Cell Line | Efficacy Level | Comparison Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Submicromolar | Comparable to ampicillin |
| Antibacterial | MRSA | Submicromolar | Comparable to rifampicin |
| Cytotoxicity | Various cancer cell lines | Selective cytotoxicity | Minimal effects on normal cells |
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide?
The synthesis typically involves amide bond formation between a chloroacetyl chloride derivative and a substituted amine. For example, a similar compound, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, was synthesized by reacting 4-chlorophenylacetic acid with 3,4-difluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by purification via crystallization . Key parameters include temperature control (e.g., 273 K for reaction initiation) and solvent selection (dichloromethane/ethyl acetate mixtures for crystallization).
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Structural elucidation relies on:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., methyl groups at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., dichloromethane) are preferred for amide coupling. Triethylamine is often used to scavenge HCl byproducts. Crystallization from ethyl acetate/dichloromethane (1:1) mixtures improves purity . Reaction temperatures are typically maintained below 273 K to minimize side reactions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or stability of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. For instance, the ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions and predict intermediates . Key parameters include Gibbs free energy profiles and frontier molecular orbital (FMO) analysis to assess electrophilicity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-Response Analysis : Validate activity across multiple cell lines or enzymatic assays to rule out false positives .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .
- Crystal Polymorphism Studies : Different crystalline forms (e.g., solvates vs. anhydrates) can alter solubility and bioactivity .
Q. How does substituent variation (e.g., fluorine position) influence biological activity?
Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity. For example, 3,4-difluorophenyl derivatives exhibit stronger hydrogen bonding with target proteins compared to mono-fluorinated analogs. SAR studies on similar acetamides show that para-substituted halogens improve antimicrobial potency by 2–4 fold .
Q. What advanced techniques characterize intermolecular interactions in the solid state?
- Hirshfeld Surface Analysis : Maps close contacts (e.g., H-bonding, π-π stacking) in crystals .
- DSC/TGA : Differential scanning calorimetry (DSC) identifies phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability up to 400°C .
Methodological Considerations
Q. How to mitigate challenges in scaling up synthesis for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
